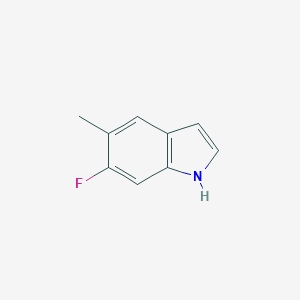

6-氟-5-甲基-1H-吲哚

描述

6-Fluoro-5-methyl-1H-indole is a chemical compound belonging to the indole family, characterized by its unique structure which incorporates both a fluoro and a methyl group. Indoles are heterocyclic compounds known for their presence in natural products and their relevance in pharmaceuticals due to their biological activity.

Synthesis Analysis

The synthesis of substituted indoles, like 6-fluoro-5-methyl-1H-indole, typically involves strategies that incorporate functional groups at specific positions on the indole nucleus. For example, the Diels-Alder cycloaddition followed by acid-catalyzed cyclization is a common method for synthesizing substituted indoles, as reported in the synthesis of related compounds (Lovel Kukuljan et al., 2016). Another approach involves the use of catalysis, such as iridium or ruthenium, to condense anilines and vicinal diols into disubstituted indoles (Matyáš Turský et al., 2010).

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity and interaction with biological targets. Single-crystal X-ray diffraction analysis often reveals the intricate details of hydrogen bonding and molecular interactions, as demonstrated in related studies (Lovel Kukuljan et al., 2016).

Chemical Reactions and Properties

Indole compounds, including 6-fluoro-5-methyl-1H-indole, undergo various chemical reactions that are significant for their functionalization and application in synthesis. For instance, the presence of fluorine can influence the reactivity and electronic properties of the molecule, affecting its participation in reactions such as nucleophilic substitution (J. Ichikawa et al., 2002).

Physical Properties Analysis

The physical properties of indole derivatives, like solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the stability and packing of molecules, which are vital for understanding their physical behavior (Lihong Yao et al., 2023).

Chemical Properties Analysis

The chemical properties of 6-fluoro-5-methyl-1H-indole, such as acidity, basicity, and reactivity, are determined by its functional groups and molecular structure. The electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group can influence its chemical behavior, affecting its interaction with various reagents and its role in chemical synthesis (T. N. Rao et al., 2019).

科学研究应用

抗病毒应用

6-氟-5-甲基-1H-吲哚衍生物因其抗病毒特性而受到关注。 例如,某些吲哚衍生物对甲型流感和其他病毒表现出抑制作用 . 吲哚化合物的结构修饰可以导致具有高选择性和有效性的强效抗病毒剂的开发。

抗炎和止痛应用

吲哚衍生物,包括具有 6-氟-5-甲基取代基的那些,已被评估用于治疗炎症和疼痛的潜力 . 这些化合物可以被设计为靶向炎症反应中涉及的特定通路,为新的抗炎和止痛药物提供了有希望的方法。

抗癌和免疫调节应用

吲哚核是许多具有抗癌特性的合成药物分子中常见的特征。 取代的吲哚,如 6-氟-5-甲基-1H-吲哚,正在作为潜在的抗癌免疫调节剂进行研究 . 这些化合物可能与各种细胞受体相互作用,影响免疫反应,并可能抑制癌细胞生长。

抗菌和抗真菌应用

吲哚衍生物以其广谱抗菌和抗真菌活性而闻名。 在 6-氟-5-甲基-1H-吲哚中看到的那样,添加氟和甲基可以增强这些特性,从而导致新的抗菌和抗真菌剂的开发 .

抗糖尿病应用

研究表明,某些吲哚衍生物可以作为参与糖尿病管理的酶或转运体的抑制剂。 例如,它们可以抑制钠依赖性葡萄糖协同转运体 2 (SGLT2),SGLT2 在葡萄糖调节中起作用,从而为糖尿病中的高血糖症治疗提供了一种新方法 .

植物生长调节

吲哚-3-乙酸是吲哚的一种衍生物,是众所周知的植物激素,负责调节植物生长。 6-氟-5-甲基-1H-吲哚与天然吲哚化合物在结构上的相似性表明其在农业中合成新型植物生长调节剂的潜在应用 .

香精香料工业

吲哚因其独特的香气在香精香料工业中具有重要价值。 生物技术进步已允许生产可以作为天然香料或用于香水的吲哚衍生物,从而增强了各种产品的感官品质 .

生物技术生产

吲哚衍生物的生物技术生产,包括卤代吲哚衍生物如 6-氟-5-甲基-1H-吲哚,是活跃研究的领域。 这些化合物可以通过发酵,使用微生物细胞工厂,从葡萄糖或色氨酸生产。 这种方法为传统的化学合成提供了一种可持续的替代方案,并具有生产天然着色剂和具有治疗潜力的化合物的应用 .

作用机制

Target of Action

6-Fluoro-5-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . . These activities suggest that 6-fluoro-5-methyl-1H-indole may interact with a variety of cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The presence of a fluorine atom in the 6-position of the indole ring could potentially influence the compound’s reactivity and binding affinity .

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could influence multiple pathways . For instance, some indole derivatives have been shown to inhibit the activity of certain enzymes, potentially disrupting the associated biochemical pathways .

Pharmacokinetics

The presence of a fluorine atom and a methyl group on the indole ring could potentially influence these properties .

Result of Action

Given the wide range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

The action of 6-fluoro-5-methyl-1H-indole, like that of many other compounds, could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or ions, and the temperature . .

安全和危害

未来方向

属性

IUPAC Name |

6-fluoro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLYGQSMHKSQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379127 | |

| Record name | 6-fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162100-95-0 | |

| Record name | 6-fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)

![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)